4-(3-Ethoxyphenyl)-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-13-6-4-5-11(9-13)14-8-7-12(16(17)18)10-15(14)19-2/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNXUOOEMXWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690026 | |
| Record name | 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-95-6 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. This method couples a brominated benzoic acid derivative with a 3-ethoxyphenylboronic acid under palladium catalysis.
Example Protocol:
Challenges:
-
Synthesis of 3-ethoxyphenylboronic acid, which may require preparation via lithiation-borylation of 3-bromoethoxybenzene.
Ullmann Coupling
For systems where boronic acids are inaccessible, Ullmann-type couplings using copper catalysts offer an alternative.
Example Protocol:
Advantages:
-
Avoids boronic acid synthesis.
Challenges:
Functional Group Interconversion Routes
Friedel-Crafts Acylation
Acylation of 3-ethoxybenzene with a 3-methoxybenzoyl chloride derivative could install the benzoyl group, followed by oxidation to the carboxylic acid.
Example Protocol:
Advantages:
-
Utilizes classic electrophilic aromatic substitution.
Challenges:
-
Regioselectivity issues during acylation.
-
Multiple steps reduce overall efficiency.
Comparative Analysis of Methods
Experimental Optimization and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
4-(3-Ethoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key derivatives of 3-methoxybenzoic acid with substitutions at the 4-position, highlighting their structural features, molecular properties, and applications:
Metabolic and Industrial Relevance
- Metabolic Pathways: Glycosylated benzoic acids in plants (e.g., L. officinale) correlate with phenylpropanoid biosynthesis, influenced by bacterial treatments . Pseudomonas sp. upregulates 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid production, linking microbial interactions to metabolite profiles .
- Industrial Use : 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid serves as a renewable alternative to terephthalic acid in poly(ethylene vanillate), reducing reliance on petroleum-based PET .
Q & A
Q. What are the common synthetic routes for 4-(3-Ethoxyphenyl)-3-methoxybenzoic acid, and what key reaction conditions should be prioritized?
The synthesis typically involves multi-step protocols. A common approach includes:
- Friedel-Crafts alkylation to introduce the ethoxyphenyl group, followed by ester hydrolysis to yield the carboxylic acid moiety.
- Use of triethylamine as a base to stabilize intermediates and enhance reaction efficiency .
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) to balance reactivity and solubility . Key conditions include temperature control (60–80°C for hydrolysis) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the aromatic rings (e.g., ethoxy at C3, methoxy at C3' positions) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., calculated m/z 286.3 for C₁₆H₁₆O₄) .
Q. What purification methods are recommended for isolating 4-(3-Ethoxyphenyl)-3-methoxybenzoic acid?
- Recrystallization using ethanol/water mixtures improves crystalline purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) separates byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DOE) : Systematically vary parameters like solvent polarity, catalyst loading (e.g., Pd for coupling reactions), and stoichiometry .
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .
- In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction progress .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Assay standardization : Validate protocols using positive controls (e.g., ampicillin for antimicrobial assays) and replicate across cell lines .
- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., halogenated or fluorinated derivatives) to isolate key functional groups driving activity .
- Meta-analysis : Cross-reference data with structurally similar compounds like 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, which shares bioactivity trends .
Q. What computational strategies predict the compound’s reactivity or binding affinity in drug discovery?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-donating methoxy vs. ethoxy groups) on acidity (pKa) and solubility .
- Molecular Docking : Screens against targets like cyclooxygenase-2 (COX-2) to prioritize anti-inflammatory applications .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Q. How can stability issues (e.g., degradation under light or heat) be mitigated during storage?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., demethylated analogs) .
- Light-sensitive packaging : Use amber vials to prevent photodegradation of the aromatic backbone .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structural integrity) .
- Ethoxy Group Reactivity : Prioritize protecting group strategies (e.g., silyl ethers) during functionalization to prevent unintended cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
